1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine, chlorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives and thiol compounds. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a thiol compound under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove halogen atoms or to convert the sulfur atom to a thiol group.
Substitution: The halogen atoms (fluorine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives and dehalogenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the sulfur moiety can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
- 1-Chloro-3,5-difluorobenzene
Uniqueness
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the specific arrangement of halogen atoms and the sulfur-containing group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-6-11(1-2-13(12)17)18-7-8-3-9(15)5-10(16)4-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHQEMOQQCEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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